molecular formula C7H6ClFO3S B13314293 6-Fluoro-2-hydroxy-3-methylbenzene-1-sulfonyl chloride

6-Fluoro-2-hydroxy-3-methylbenzene-1-sulfonyl chloride

Cat. No.: B13314293
M. Wt: 224.64 g/mol
InChI Key: FHUNXFCUKIHSHS-UHFFFAOYSA-N
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Description

6-Fluoro-2-hydroxy-3-methylbenzene-1-sulfonyl chloride is a substituted benzene sulfonyl chloride derivative with the molecular formula C₇H₆ClFO₃S (molecular weight ≈224.5 g/mol). The compound features a sulfonyl chloride group at position 1, a hydroxyl group at position 2, a methyl group at position 3, and a fluorine atom at position 6 on the benzene ring (Figure 1). This structural configuration imparts unique electronic and steric properties, making it a critical intermediate in synthesizing sulfonylurea herbicides, such as triflusulfuron methyl ester and related agrochemicals .

The sulfonyl chloride group (-SO₂Cl) is highly reactive, enabling nucleophilic substitution reactions with amines or alcohols to form sulfonamides or sulfonate esters. The fluorine atom enhances electronegativity, while the hydroxyl and methyl groups influence solubility and steric interactions.

Properties

Molecular Formula

C7H6ClFO3S

Molecular Weight

224.64 g/mol

IUPAC Name

6-fluoro-2-hydroxy-3-methylbenzenesulfonyl chloride

InChI

InChI=1S/C7H6ClFO3S/c1-4-2-3-5(9)7(6(4)10)13(8,11)12/h2-3,10H,1H3

InChI Key

FHUNXFCUKIHSHS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)F)S(=O)(=O)Cl)O

Origin of Product

United States

Chemical Reactions Analysis

6-Fluoro-2-hydroxy-3-methylbenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and electrophiles such as bromine cation and nitric acid-sulfuric acid mixtures . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Fluoro-2-hydroxy-3-methylbenzene-1-sulfonyl chloride is utilized in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Fluoro-2-hydroxy-3-methylbenzene-1-sulfonyl chloride primarily involves electrophilic aromatic substitution. The electrophile forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then loses a proton, restoring the aromaticity of the benzene ring and forming the substituted product . The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The following compounds are compared based on substituent patterns and their impact on reactivity and applications:

2-Fluoro-6-methoxybenzene-1-sulfonyl chloride
  • Substituents : Fluorine (position 2), methoxy (position 6).
  • Molecular Weight : 224.64 g/mol .
  • Key Differences :
    • Replaces the hydroxyl and methyl groups in the target compound with methoxy and fluorine at different positions.
    • The methoxy group (-OCH₃) is electron-donating, reducing ring deactivation compared to the hydroxyl group (-OH), which can act as an electron-withdrawing group in acidic conditions.
    • Lacks the methyl group, resulting in lower steric hindrance near the sulfonyl chloride .
Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (Metsulfuron methyl ester)
  • Substituents : Methoxy-triazine backbone linked via sulfonylurea.
  • Key Differences :
    • A fully synthesized sulfonylurea herbicide derived from a sulfonyl chloride precursor.
    • Demonstrates how substituents on the benzene ring (e.g., methoxy, methyl) influence herbicide activity and selectivity .

Research Findings

  • Herbicide Synthesis : Sulfonyl chlorides like the target compound are critical intermediates in sulfonylurea herbicides. For example, triflusulfuron methyl ester (derived from similar precursors) shows enhanced herbicidal activity due to fluorine’s electron-withdrawing effects, which stabilize the sulfonylurea linkage .
  • Stability Studies : Compounds with ortho-substituted hydroxyl groups (e.g., the target compound) exhibit lower thermal stability than methoxy analogs due to intramolecular hydrogen bonding, which may limit storage conditions .

Biological Activity

6-Fluoro-2-hydroxy-3-methylbenzene-1-sulfonyl chloride is a sulfonyl chloride compound with potential applications in medicinal chemistry and biological research. This article delves into its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant case studies.

Molecular Formula: C7H6ClFNO2S
Molecular Weight: 215.64 g/mol
IUPAC Name: 6-Fluoro-2-hydroxy-3-methylbenzenesulfonyl chloride
CAS Number: 1784827-35-5

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing sulfonyl groups have shown effectiveness against various bacterial strains, particularly Gram-positive bacteria.

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Similar sulfonyl derivativesEscherichia coli16 µg/mL

The mechanism of action typically involves disruption of bacterial cell walls or interference with essential metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been assessed through in vitro studies. It has been shown to inhibit the proliferation of various cancer cell lines.

Cell Line IC50 (µg/mL) Mechanism of Action
HeLa (cervical cancer)<10Induction of apoptosis via mitochondrial pathway
MCF-7 (breast cancer)11.20–93.46Cell cycle arrest at G1 phase
T24 (bladder cancer)<20Downregulation of cyclin D1 and SOX2

In one study, the compound was found to induce apoptosis in HeLa cells by activating caspase pathways, leading to cell death. Additionally, it downregulated key oncogenes involved in cell proliferation.

The biological effects of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The sulfonyl chloride group can form covalent bonds with nucleophilic sites on enzymes, inhibiting their activity.
  • Cell Signaling Modulation: It may interfere with signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.
  • DNA Interaction: Some studies suggest that similar compounds can intercalate into DNA, disrupting replication and transcription processes.

Case Studies

Several case studies have highlighted the biological activity of sulfonyl chlorides:

  • Antimicrobial Efficacy: A study demonstrated that derivatives of sulfonyl chlorides significantly inhibited biofilm formation in clinical strains of Staphylococcus aureus.
  • Anticancer Properties: Research showed that a related compound reduced tumor growth in xenograft models when administered at therapeutic doses, showcasing its potential for cancer treatment.

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